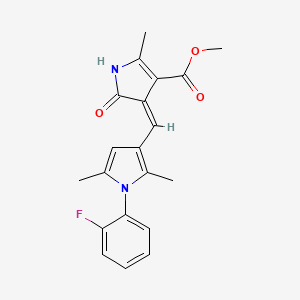

(Z)-methyl 4-((1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (4Z)-4-[[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-methyl-5-oxo-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O3/c1-11-9-14(13(3)23(11)17-8-6-5-7-16(17)21)10-15-18(20(25)26-4)12(2)22-19(15)24/h5-10H,1-4H3,(H,22,24)/b15-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPLORAEKMSDPW-GDNBJRDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC=C2F)C)C=C3C(=C(NC3=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N1C2=CC=CC=C2F)C)/C=C\3/C(=C(NC3=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-methyl 4-((1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

Key Properties:

- Molecular Weight: 345.38 g/mol

- Melting Point: Not specified in the literature.

- Solubility: Generally soluble in organic solvents.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrrole have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Case Study:

A derivative named ZQL-4c, which shares structural features with the target compound, demonstrated strong inhibitory effects against breast cancer cells (MCF-7 and MDA-MB-231). The compound induced G2/M phase arrest and apoptosis through oxidative stress mechanisms and suppression of the Notch-AKT signaling pathway .

Table 1: Anticancer Activity of Pyrrole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| ZQL-4c | MCF-7 | 2.96 | Induces apoptosis via oxidative stress |

| MDA-MB-231 | 0.80 | Suppresses Notch-AKT signaling | |

| SK-BR-3 | 1.21 | Activates caspase-dependent pathways |

Antimicrobial Activity

Pyrrole derivatives have also shown antimicrobial properties. Research indicates that modifications in the pyrrole ring can enhance activity against various bacterial strains. The presence of fluorine in the phenyl group is often linked to increased potency.

Table 2: Antimicrobial Activity of Related Pyrrole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (Z)-methyl pyrrole | E. coli | 10 µg/mL |

| (Z)-methyl pyrrole | S. aureus | 15 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress Induction: Similar compounds have been shown to increase reactive oxygen species (ROS) levels, leading to cellular damage and apoptosis.

- Cell Cycle Arrest: Compounds like ZQL-4c induce G2/M phase arrest, preventing cancer cells from proliferating.

- Inhibition of Key Signaling Pathways: The suppression of pathways such as Notch-AKT is critical for the anticancer effects observed.

Q & A

Q. What are the recommended synthetic routes for (Z)-methyl 4-((1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate?

- Methodological Answer : The compound can be synthesized via base-assisted cyclization, analogous to methods used for structurally similar pyrrolone derivatives. For example, substituted pyrrol-2-ones are synthesized by reacting precursors (e.g., 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones) with aryl amines or phenols under reflux conditions. Reaction parameters such as temperature (80–120°C), solvent (ethanol or toluene), and stoichiometric ratios of reagents should be optimized to improve yields . Characterization via NMR, NMR, and HRMS is critical to confirm stereochemistry and purity.

Q. How should researchers characterize the stereochemical configuration of this compound?

- Methodological Answer : The (Z)-configuration of the methylidene group can be confirmed using NMR coupling constants and NOESY experiments. For instance, in similar compounds, coupling constants () between 10–12 Hz for trans-olefinic protons and <5 Hz for cis configurations are observed. Additionally, X-ray crystallography (if crystals are obtainable) provides unambiguous confirmation of the stereochemistry, as demonstrated in studies of ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene] derivatives .

Q. What stability considerations are critical for handling this compound?

- Methodological Answer : The compound’s stability is influenced by its ester and fluorophenyl groups. Store it in anhydrous conditions under inert gas (e.g., argon) to prevent hydrolysis of the ester moiety. Thermal stability should be assessed via differential scanning calorimetry (DSC), as decomposition temperatures for similar pyrrole derivatives range from 150–200°C . Avoid prolonged exposure to light, as conjugated systems may undergo photodegradation.

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

- Methodological Answer : Inconsistent yields during scale-up often arise from variations in mixing efficiency, solvent purity, or temperature gradients. For example, a study on analogous pyrrolone derivatives reported yields dropping from 63% (small-scale) to 46% (larger batches) due to incomplete cyclization . Mitigation strategies include:

- Using flow chemistry for better heat/mass transfer.

- Employing in-situ monitoring (e.g., FTIR or Raman spectroscopy) to track reaction progress.

- Optimizing purification methods (e.g., gradient elution in flash chromatography).

Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects of substituents. For instance, the electron-withdrawing fluorophenyl group may activate the methylene carbon toward nucleophilic attack. Frontier Molecular Orbital (FMO) analysis can identify reactive sites by evaluating HOMO-LUMO gaps. Validate predictions experimentally via kinetic studies in polar aprotic solvents (e.g., DMF or DMSO) .

Q. How does the 2-fluorophenyl substituent influence biological activity compared to other aryl groups?

- Methodological Answer : Fluorine’s electronegativity enhances binding affinity to biological targets by forming dipole interactions or hydrogen bonds. Compare the compound’s activity against analogs with chlorophenyl or methoxyphenyl groups using in vitro assays (e.g., enzyme inhibition or cell viability). For example, methyl 5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carboxylate showed enhanced bioactivity over non-fluorinated analogs in preliminary pharmacological screens .

Q. What advanced techniques are recommended for studying solid-state interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction provides insights into packing arrangements and intermolecular interactions (e.g., π-π stacking between fluorophenyl groups). Powder X-ray diffraction (PXRD) can monitor polymorphic transitions. For dynamic behavior, use solid-state NMR or variable-temperature XRD, as demonstrated in studies of ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl derivatives .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data across studies?

- Methodological Answer : Discrepancies in NMR or IR spectra may arise from solvent effects, impurities, or tautomerism. For example, the keto-enol tautomerism in 5-oxo-pyrrole derivatives can shift NMR peaks significantly. Standardize solvent systems (e.g., DMSO-d6 for NMR) and report deuterated solvent peaks. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.